N-(3-Oxodecanoyl)-L-homoserine lactone (3OC10-HSL) is a small signaling molecule belonging to the N-acyl homoserine lactone (AHL) family. [, , ] These molecules are commonly employed by Gram-negative bacteria for a process known as quorum sensing. [, , ] Quorum sensing allows bacteria to communicate and coordinate their behavior in a density-dependent manner, regulating various physiological processes. [, ] 3OC10-HSL is recognized as a key signaling molecule in various bacterial species, influencing diverse activities. [, , , , ]
N-(3-Oxodecanoyl)-L-homoserine lactone is synthesized by the lasI gene in Pseudomonas aeruginosa, one of the well-studied pathogens in clinical microbiology. The compound's chemical formula is , with a molecular weight of approximately 297.39 g/mol. It is categorized under quorum-sensing molecules, which are essential for bacterial communication and behavior modulation based on population density .
The synthesis of N-(3-Oxodecanoyl)-L-homoserine lactone can be achieved through various organic chemistry techniques. One method involves the acylation of L-homoserine lactone with a suitable acyl chloride or anhydride. The general synthetic route includes:
The molecular structure of N-(3-Oxodecanoyl)-L-homoserine lactone consists of a homoserine lactone moiety linked to a 3-oxodecanoyl group. Key features include:
N-(3-Oxodecanoyl)-L-homoserine lactone participates in various chemical reactions, primarily associated with its role as a signaling molecule:
The mechanism of action of N-(3-Oxodecanoyl)-L-homoserine lactone involves several steps:
The physical and chemical properties of N-(3-Oxodecanoyl)-L-homoserine lactone include:
N-(3-Oxodecanoyl)-L-homoserine lactone has several scientific applications:
N-(3-Oxodecanoyl)-L-homoserine lactone (3OC10-HSL) is synthesized through conserved enzymatic machinery in Gram-negative bacteria. The biosynthesis requires two primary substrates: S-adenosyl-L-methionine (SAM) and a fatty acid acyl chain derived from acyl-acyl carrier protein (acyl-ACP) intermediates. The LuxI-type synthase enzyme (e.g., LasI in Pseudomonas aeruginosa) catalyzes a two-step reaction:
Key structural determinants of synthase specificity include:
Table 1: Enzymatic Components in 3OC10-HSL Biosynthesis
Component | Role | Source |
---|---|---|
S-adenosyl-L-methionine (SAM) | Amino group donor for acylation | Methionine adenosylation |
3-Oxodecanoyl-ACP | Acyl group donor | Fatty acid biosynthesis |
LuxI-type synthase (e.g., LasI) | Catalyzes amide bond formation & lactonization | Bacterial cytoplasm |
5’-Methylthioadenosine (MTA) | Byproduct released during lactonization | Reaction effluent |
3OC10-HSL activates LuxR-type receptors (e.g., LasR, QscR) through precise molecular interactions. The ligand’s acyl chain length, 3-oxo modification, and L-homoserine lactone stereochemistry govern receptor binding affinity and transcriptional activation:
Receptor selectivity is further modulated by:
Table 2: Impact of Structural Modifications on Receptor Agonism
Modification | Activity in LasR | Activity in QscR | Key Determinant |
---|---|---|---|
Native 3OC10-HSL | +++ (EC50 = 0.5 µM) | +++ (EC50 = 0.3 µM) | Optimal chain length & oxo group |
3OC10-D-homoserine lactone | + (EC50 > 50 µM) | ++ (EC50 = 5 µM) | Stereospecific H-bonding |
C10-HSL (no 3-oxo) | + (EC50 = 20 µM) | +++ (EC50 = 0.7 µM) | Oxo group critical for LasR |
Sulfonamide headgroup | - (Inactive) | + (EC50 = 15 µM) | Lactone carbonyl essential |
AHL synthases exhibit substrate specificity variations that define pathogen virulence strategies:
Assay methodologies highlight functional divergence:
Table 3: Substrate Specificity of AHL Synthases in Gram-Negative Pathogens
Synthase | Primary Substrate | AHL Product | Catalytic Efficiency (kcat/KM) |
---|---|---|---|
P. aeruginosa LasI | 3-Oxodecanoyl-ACP | 3OC10-HSL | 1.2 × 104 M−1s−1 |
V. anguillarum VanI | 3-Oxodecanoyl-ACP | 3OC10-HSL | 8.7 × 103 M−1s−1 |
A. hydrophila AhyI | Butanoyl-ACP | C4-HSL | 2.5 × 104 M−1s−1 |
B. japonicum BjaI | Isovaleryl-CoA* | iVal-HSL | 3.0 × 102 M−1s−1 |
*BjaI uses acyl-CoA instead of acyl-ACP [2] [10].
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